BenchChemオンラインストアへようこそ!

[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid

Protecting group chemistry Pyrazole N-protection Synthetic methodology

[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid (CAS 2098345-35-6; molecular formula C₁₂H₂₀BN₃O₃Si; MW 293.20 g/mol) is an N1-SEM (2-(trimethylsilyl)ethoxymethyl)-protected pyrazolo[3,4-b]pyridine-5-boronic acid. It incorporates the medicinally privileged pyrazolo[3,4-b]pyridine scaffold—a bicyclic heteroarene extensively exploited as a kinase inhibitor hinge-binding motif across >2400 patents —and delivers a free boronic acid at the C5 position for immediate use in Suzuki–Miyaura cross-coupling.

Molecular Formula C12H20BN3O3Si
Molecular Weight 293.20 g/mol
Cat. No. B11717201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid
Molecular FormulaC12H20BN3O3Si
Molecular Weight293.20 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(N=C1)N(N=C2)COCC[Si](C)(C)C)(O)O
InChIInChI=1S/C12H20BN3O3Si/c1-20(2,3)5-4-19-9-16-12-10(7-15-16)6-11(8-14-12)13(17)18/h6-8,17-18H,4-5,9H2,1-3H3
InChIKeyBARGDSSEAMLCAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic Acid: Procurement-Ready N1-SEM-Protected Heteroaryl Boronic Acid Building Block


[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid (CAS 2098345-35-6; molecular formula C₁₂H₂₀BN₃O₃Si; MW 293.20 g/mol) is an N1-SEM (2-(trimethylsilyl)ethoxymethyl)-protected pyrazolo[3,4-b]pyridine-5-boronic acid. It incorporates the medicinally privileged pyrazolo[3,4-b]pyridine scaffold—a bicyclic heteroarene extensively exploited as a kinase inhibitor hinge-binding motif across >2400 patents [1]—and delivers a free boronic acid at the C5 position for immediate use in Suzuki–Miyaura cross-coupling. Commercially available at ≥98% purity from multiple suppliers , this compound serves as a key intermediate for constructing C5-arylated pyrazolo[3,4-b]pyridine libraries in drug discovery programs targeting kinases, phosphodiesterases, and other therapeutically relevant enzymes [2].

Why Unprotected, Pinacol Ester, or Alternative N-Protected Pyrazolo[3,4-b]pyridine Boronic Acids Cannot Simply Replace [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic Acid


The combination of an SEM group at N1 and a free boronic acid at C5 on the pyrazolo[3,4-b]pyridine core creates a unique and non-fungible reactivity profile compared to closely related analogs. Replacing the SEM group with THP or PMB protection dramatically reduces cross-coupling efficiency (53% vs. 18% and 39%, respectively) [1], while the unprotected N-H variant (CAS 1417985-25-1) is susceptible to competitive N-arylation and protodeboronation side reactions that erode yield and complicate purification . Substituting the boronic acid for a pinacol ester (CAS 1093819-50-1) introduces an additional deprotection step and alters transmetalation kinetics . Positional isomers such as the 4-boronic acid (CAS 2304635-23-0) deliver an entirely different substitution vector, incompatible with medicinal chemistry programs optimized around C5-functionalized pyrazolo[3,4-b]pyridines . The quantitative evidence below establishes precisely where these differences translate into measurable performance gaps.

Quantitative Differentiation Evidence for [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic Acid: Head-to-Head and Cross-Study Comparator Data


N1-Protection Yield: SEM (98%) vs. THP (76%) vs. PMB (17%) in Pyrazole N–H Protection

In a direct head-to-head comparison of pyrazole N–H protection strategies, the SEM group achieved 98% protection yield, substantially outperforming THP (76%) and PMB (17%) under otherwise comparable conditions [1]. The target compound inherits this N1-SEM protection architecture, ensuring maximal incorporation of the protecting group at the N1 position of the pyrazolo[3,4-b]pyridine core during synthesis.

Protecting group chemistry Pyrazole N-protection Synthetic methodology

Cross-Coupling Efficiency: SEM-Protected Pyrazoles (53%) vs. THP-Protected (18%) vs. PMB-Protected (39%) Under Optimized Buchwald Conditions

Under individually optimized Buchwald cross-coupling conditions for each protecting group, SEM-protected pyrazoles delivered 53% cross-coupling yield, compared to only 18% for THP-protected and 39% for PMB-protected analogs [1]. This represents a 2.94-fold improvement over THP and a 1.36-fold improvement over PMB. The SEM-protected substrate also permitted single column chromatography purification to >99% purity, whereas THP-protected material required two column purifications [1].

Suzuki–Miyaura cross-coupling Buchwald coupling N-heterocycle arylation

Regioselective C–H Arylation Hierarchy Enabled by SEM Protection: C5 > C4 ≫ C3 Reactivity and the 'SEM Switch' for Sequential Diarylation

Systematic C–H reactivity mapping of SEM-protected pyrazoles established a clear reactivity hierarchy: C5 > C4 ≫ C3 [1]. This inherent bias positions the C5-boronic acid target compound as the primary coupling site. Critically, the 'SEM switch'—a one-step transposition of the SEM group from N1 to N2—transforms the poorly reactive C3 position into a C5-equivalent reactive site, enabling sequential C5-then-C3 arylation with complete regiocontrol [1]. This dual reactivity mode is unique to SEM protection; THP and PMB groups lack this transposition capability [2].

C–H activation Regioselective arylation Pyrazole functionalization

Deprotection Yield: SEM Removal (70%) vs. THP (84%) vs. PMB (96%)—A Quantitative Trade-Off with Orthogonal Advantages

A complete protecting group lifecycle comparison shows that SEM deprotection proceeds at 70% yield (AcCl/MeOH conditions), lower than THP (84% under HCl/MeOH) and PMB (96% under TFA) [1]. While SEM underperforms in deprotection yield, this is offset by its dramatically superior protection (98% vs. 76%/17%) and cross-coupling (53% vs. 18%/39%) yields. Moreover, SEM removal conditions (AcCl/MeOH) are orthogonal to many common acid-labile functional groups, providing strategic compatibility advantages in complex molecule synthesis [1].

Protecting group removal Deprotection chemistry Orthogonal protecting group strategy

Patent-Validated Intermediate: Direct Incorporation into EP3919490B1 for Protein Receptor Kinase Inhibitor Synthesis

The SEM-protected pyrazolo[3,4-b]pyridine boronic acid architecture (specifically, intermediates incorporating the 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-5-yl substructure) is directly exemplified in European Patent EP3919490B1 (granted 02.04.2025), assigned to Shanghai Ennovabio Pharmaceuticals Co., Ltd., covering five- and six-membered heterocyclic compounds as protein receptor kinase inhibitors for therapeutic applications including cancer, inflammatory, autoimmune, and neurodegenerative diseases [1]. This patent-validated use in late-stage pharmaceutical research intermediates distinguishes the SEM-protected scaffold from academically described but industrially unvalidated alternatives.

Kinase inhibitor patent Pharmaceutical intermediate Process chemistry

Optimal Procurement and Research Application Scenarios for [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic Acid


Medicinal Chemistry Library Synthesis Requiring High-Yield Sequential C5–C3 Diarylation of Pyrazolo[3,4-b]pyridine Scaffolds

Research teams building kinase-focused compound libraries benefit from the C5-boronic acid handle combined with SEM N1-protection. The established C–H arylation hierarchy (C5 > C4 ≫ C3) and the SEM switch transposition strategy enable iterative, fully regiocontrolled construction of 3,5-diaryl- and 3,4,5-triaryl-pyrazolo[3,4-b]pyridines [1]. The 53% cross-coupling yield with SEM (vs. 18% with THP) and single-column purification to >99% purity [2] make this compound the most efficient entry point for parallel synthesis workflows, particularly in programs targeting GSK-3, CDK, and other kinases where C5-substitution patterns directly impact hinge-region binding [3].

Process Chemistry Scale-Up Where Net Multi-Step Workflow Efficiency Determines Cost of Goods

For kilogram-scale synthesis of advanced pharmaceutical intermediates, the combined protection–coupling efficiency of the SEM strategy (98% × 53% = 52% two-step yield) dramatically outperforms THP (76% × 18% = 13.7%) and PMB (17% × 39% = 6.6%) alternatives [1]. Although SEM deprotection yields 70% (vs. 84% for THP and 96% for PMB), the net three-step yield for SEM (98% × 53% × 70% = 36.4%) still exceeds THP (76% × 18% × 84% = 11.5%) by a factor of 3.2×. This stark difference in overall throughput—combined with the single-column purification advantage—translates directly to lower solvent consumption, reduced labor, and decreased cost per gram of final product.

Pharmaceutical Patent Programs Requiring Freedom-to-Operate with Validated Synthetic Intermediates

Organizations developing protein receptor kinase inhibitors for oncology, inflammatory, autoimmune, or neurodegenerative indications can procure this SEM-protected boronic acid as a synthetic intermediate that is directly exemplified in granted European Patent EP3919490B1 (2025) [2]. Using a patent-validated intermediate reduces the likelihood of requiring de novo route scouting and provides documentary support for regulatory filings. Programs targeting kinase hinge-region interactions—where the pyrazolo[3,4-b]pyridine scaffold has demonstrated multiple productive binding modes across >200 patents since 2008 [3]—can proceed with greater confidence in synthetic feasibility and IP positioning.

Orthogonal Protecting Group Strategies in Complex Multi-Functional Molecule Synthesis

The SEM group's removal conditions (AcCl/MeOH) are orthogonal to acid-sensitive functional groups commonly encountered in pharmaceutical intermediates (e.g., tert-butyl carbamates, silyl ethers, acetals) [1]. This orthogonality allows the boronic acid to remain masked during transformations of other functionalities, then be deprotected under conditions that leave other protecting groups intact. For multi-step syntheses of complex kinase inhibitors incorporating multiple sensitive functional groups, this strategic compatibility provides a decisive advantage over THP (requiring HCl/MeOH) or PMB (requiring TFA) deprotection conditions, which may cleave acid-labile protecting groups prematurely.

Quote Request

Request a Quote for [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.